Product packaging for 2,6-Diamidino-indole(Cat. No.:CAS No. 73819-63-3)

2,6-Diamidino-indole

Cat. No.: B12967836
CAS No.: 73819-63-3
M. Wt: 201.23 g/mol
InChI Key: SFMGKSXWKHFCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamidino-indole is a synthetic organic compound featuring a diamidino-substituted indole scaffold. Indole derivatives are recognized in medicinal chemistry for their diverse biological activities and structural versatility, making them significant in the design of drugs targeting various diseases . The diamidino group is a key functional moiety known to facilitate strong interactions with biological macromolecules, particularly nucleic acids. This suggests that this compound has potential as a functional probe in biochemical and biophysical research. Based on the properties of analogous compounds, its potential research applications could include the study of nucleic acid structure and function, exploration of enzyme inhibition mechanisms, and serving as a building block in the synthesis of more complex molecules for pharmaceutical development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5 B12967836 2,6-Diamidino-indole CAS No. 73819-63-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73819-63-3

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

1H-indole-2,6-dicarboximidamide

InChI

InChI=1S/C10H11N5/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6/h1-4,15H,(H3,11,12)(H3,13,14)

InChI Key

SFMGKSXWKHFCQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N

Origin of Product

United States

Molecular Recognition and Interaction with Nucleic Acids

Quantitative Biophysical Characterization of Binding

The interaction between 4',6-diamidino-2-phenylindole and DNA has been extensively quantified using various spectroscopic and calorimetric techniques. These studies provide precise data on the strength, stoichiometry, and speed of the binding process.

Determination of Binding Affinities and Stoichiometry

The binding of 4',6-diamidino-2-phenylindole to double-stranded DNA is characterized by a high affinity, especially for regions rich in adenine-thymine (A-T) base pairs. thermofisher.comsigmaaldrich.com Studies have shown that the fluorescence quantum yield of the compound increases approximately 20-fold when it binds to A-T clusters in DNA. thermofisher.comresearchgate.net This strong interaction corresponds to an affinity constant (K) greater than 10^6 M⁻¹. researchgate.net

The binding stoichiometry, which describes the ratio of drug molecules to DNA base pairs, varies depending on the DNA sequence. In regions with consecutive A-T base pairs, binding can be cooperative, meaning the binding of one molecule increases the affinity for subsequent molecules. nih.gov Conversely, in GC-rich or mixed-sequence regions, the binding may exhibit negative cooperativity, consistent with a neighbor-exclusion model where bound molecules sterically hinder adjacent binding sites. nih.gov

DNA Sequence TypeBinding Affinity (K)Binding CharacteristicsReference
AT-Rich Regions> 106 M-1High affinity, positive cooperativity researchgate.netnih.gov
GC-Rich RegionsLower affinityNegative cooperativity (neighbor-exclusion) nih.gov

Kinetic Parameters of Nucleic Acid Complex Formation

Kinetic studies reveal the rates at which 4',6-diamidino-2-phenylindole associates with and dissociates from DNA. These parameters are also highly dependent on the base pair sequence. The dissociation rate constant is significantly different for complexes with A-T polymers compared to G-C polymers. nih.gov Specifically, the dissociation rate is faster from G-C-containing DNA. nih.gov

Furthermore, the stability of the complex, as indicated by its dissociation kinetics, is sensitive to the concentration of salt in the solution. The effect of salt concentration on the dissociation rate constant is much more pronounced for the DAPI-DNA complex in A-T regions than in G-C regions, which is a characteristic feature of groove-binding interactions versus intercalation. nih.govnih.gov

ParameterAT-Rich DNA ComplexGC-Rich DNA ComplexReference
Dissociation RateSlowerFaster nih.gov
Salt Concentration SensitivityHighLow nih.govnih.gov

Elucidation of Binding Modes with Deoxyribonucleic Acid (DNA)

Structural and spectroscopic analyses have provided a detailed picture of how 4',6-diamidino-2-phenylindole docks with the DNA double helix. The primary mode of interaction is through the minor groove, though other binding modes can occur depending on the DNA sequence.

Minor Groove Binding Mechanisms and Sequence Specificity

It is well-established that 4',6-diamidino-2-phenylindole is a minor-groove binding agent. nih.govbeilstein-journals.org X-ray crystallography has shown that the molecule inserts itself edgewise into the minor groove of B-DNA. nih.gov This mode of binding involves the displacement of a structured spine of water molecules that normally resides in the minor groove of A-T-rich sequences. nih.govesr.ie This displacement contributes entropically to the favorable binding energy. esr.ie Spectroscopic techniques such as flow linear dichroism confirm that the molecule is inserted into the minor groove at an angle of approximately 45 degrees relative to the DNA helix axis. nih.govchalmers.se While minor groove binding is dominant, particularly at A-T sites, evidence suggests that in sequences lacking at least three consecutive A-T base pairs, an alternative binding mode, such as intercalation, may occur. nih.gov

Preferential Interaction with Adenine-Thymine (AT)-Rich Regions

The compound exhibits a strong preference for binding to sequences rich in A-T base pairs. nih.govnih.govnih.govnih.gov This specificity arises from a combination of factors related to the structure and electrostatic properties of the DNA minor groove. nih.gov The minor groove in A-T regions is intrinsically narrower than in G-C regions, allowing for a snug, shape-complementary fit for the flat aromatic rings of the molecule. nih.gov In contrast, the presence of the exocyclic amino group of guanine (B1146940) in the minor groove of G-C regions creates steric hindrance and reduces the electronegative attraction, thereby decreasing the affinity for the minor groove and potentially favoring other binding geometries. nih.govchalmers.se

Contribution of Electrostatic and Hydrogen Bonding Interactions

The stability of the 4',6-diamidino-2-phenylindole-DNA complex is maintained by a network of non-covalent interactions. esr.iemdpi.com A key factor is the more negative electrostatic potential found within the minor groove of A-T regions, which attracts the positively charged amidino groups of the molecule. nih.gov This electrostatic attraction is a primary driving force for the interaction. mdpi.comoup.com

Intercalative Binding Modes with Specific DNA Sequences

Beyond its well-documented minor groove binding, 2,6-Diamidino-indole can also interact with DNA through intercalation, a mode where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is particularly relevant for DNA sequences that are not rich in consecutive AT base pairs. nih.govnih.gov

In regions of DNA rich in guanine-cytosine base pairs, or in mixed-sequence DNA lacking at least three consecutive AT base pairs, this compound exhibits a binding behavior that is analogous to classical intercalators like ethidium (B1194527) bromide. nih.govnih.gov This interaction is characterized by the insertion of the planar indole (B1671886) ring system between the GC base pairs.

Spectroscopic studies have provided significant evidence for this intercalative binding mode. For instance, the binding of DAPI to GC polymers results in a more significant hypochromism and a larger shift of the absorption band to longer wavelengths compared to its interaction with AT polymers. nih.gov Furthermore, NMR spectroscopy reveals upfield shifts of the DAPI protons in the presence of GC polymers, a characteristic feature of intercalation. nih.gov

The kinetics of DAPI's interaction with GC sequences also differ from its interaction with AT sequences. The dissociation rate constant of DAPI from a GC polymer is larger, indicating a faster off-rate, and is less sensitive to changes in salt concentration, which is a hallmark of intercalative binding. nih.gov The binding to GC polymers also displays slight negative cooperativity, which is typical of a neighbor-exclusion binding model where the binding of one molecule hinders the binding of another nearby. nih.gov At very low coverage of GC polymers, a bright fluorescent component with a lifetime of approximately 4 ns has been observed, which is suggested to arise from rare molecular structures or aggregates. researchgate.net In contrast, at high GC polymer coverage, a wider distribution of fluorescent species with shorter lifetimes (0.12 to 0.2 ns) is observed, which is consistent with intercalative and/or non-specific binding. researchgate.net

Property Interaction with GC Sequences Source(s)
Primary Binding Mode Intercalation nih.govnih.gov
Spectroscopic Changes Greater hypochromism and red shift in absorption spectra compared to AT sequences. Upfield shifts in NMR spectra. nih.gov
Dissociation Rate Higher dissociation rate constant and less sensitivity to salt concentration compared to AT complexes. nih.gov
Cooperativity Slight negative cooperativity. nih.gov
Fluorescence Lifetime ~4 ns (at very low coverage); 0.12-0.2 ns (at high coverage) researchgate.net

At higher ratios of this compound to DNA base pairs, non-specific interactions become more prominent. In these conditions, GC-rich regions can be blocked from enzymatic cleavage by DAPI, suggesting a mode of binding that is not strictly sequence-specific but rather involves a more general association with the DNA. nih.gov This non-specific binding can arise from intercalative interactions in GC and mixed-sequence regions, as well as electrostatic interactions with the phosphate (B84403) backbone of the DNA. researchgate.net

Studies have shown that at high coverage of GC polymers, a broad distribution of fluorescent species is observed, which is attributed to a combination of intercalative and non-specific binding to the double-stranded DNA molecules. researchgate.net

Binding to Single-Stranded Nucleic Acids

The interaction of this compound with single-stranded nucleic acids is considerably weaker than its interaction with double-stranded DNA. This is evident from fluorescence studies, which show that DAPI forms much weaker fluorescent complexes with single-stranded DNA compared to its double-stranded counterpart. The quantum yield of fluorescence is significantly lower, indicating a less favorable binding environment for fluorescence enhancement.

While the precise nature of the binding to single-stranded nucleic acids is less defined than for double-stranded DNA, it is generally considered to be a weaker, more transient interaction that does not result in the significant fluorescence enhancement seen with dsDNA.

Nucleic Acid Type Binding and Fluorescence Characteristics
Single-Stranded DNA Forms significantly weaker fluorescent complexes compared to dsDNA.
Single-Stranded RNA Interacts via intercalation, leading to fluorescence enhancement.

Binding to Ribonucleic Acids (RNA) and Analogues

The interaction of this compound with ribonucleic acids (RNA) is fundamentally different from its high-affinity minor groove binding to AT-rich DNA. nih.gov A variety of spectroscopic, kinetic, viscometric, and molecular modeling studies have consistently indicated that DAPI binds to double-stranded RNA, such as poly(A)•poly(U), primarily through an intercalative mechanism. nih.gov

Kinetic studies also point towards an intercalation model for the DAPI-RNA complex. The relationship between the dissociation rate constant and the salt concentration for the DAPI-RNA complex is in the range expected for an intercalation complex. nih.gov Furthermore, the viscosity of RNA solutions increases significantly upon the addition of DAPI, which is a classic indicator of an intercalative binding mode, as the insertion of the molecule between the base pairs lengthens and stiffens the nucleic acid helix. nih.gov

Molecular modeling studies corroborate these experimental findings, suggesting that DAPI can form a very favorable intercalation complex with RNA. nih.gov While DAPI can form a highly stable complex in the minor groove of AT sequences in DNA, the stabilizing interactions are significantly reduced in the wider and shallower minor groove of A-form RNA, making intercalation the more energetically favorable mode of interaction. nih.gov

Parameter DAPI-RNA (polyA•polyU) Interaction DAPI-DNA (poly(dA-dT)) Interaction Source(s)
Binding Mode Intercalation Minor Groove Binding nih.gov
NMR Spectral Shift Significant upfield shift of aromatic protons Less significant shifts nih.gov
UV-Visible Spectral Change Significantly larger changes Smaller changes nih.gov
Effect of Salt on Dissociation Rate In the range expected for intercalation In the range expected for groove-binding nih.gov
Viscosity Change Significant increase Less significant change nih.gov
Energetic Favorability More favorable for intercalation More favorable for minor groove binding nih.gov

Advanced Spectroscopic Investigations of 2,6 Diamidino Indole Complexes

Electronic Absorption Spectroscopy Investigations

Electronic absorption spectroscopy is a powerful tool for characterizing the binding of small molecules to macromolecules like DNA. Changes in the absorption spectrum of 2,6-diamidino-indole upon interaction with nucleic acids reveal key aspects of the binding process.

Hypochromic Effects and Bathochromic Shifts

The binding of this compound to double-stranded DNA (dsDNA) is characterized by notable changes in its absorption spectrum. A decrease in the molar extinction coefficient, a phenomenon known as hypochromism, is consistently observed. nih.gov This effect is indicative of the close interaction between the chromophore of the indole (B1671886) derivative and the DNA bases.

Concurrent with the hypochromic effect, a shift of the absorption maximum to longer wavelengths, termed a bathochromic or red shift, is also a hallmark of this interaction. nih.govresearchgate.net For instance, when bound to dsDNA, the absorption maximum of this compound shifts from approximately 342 nm in an aqueous solution to around 358 nm. scispace.comnih.gov The magnitude of both the hypochromic effect and the bathochromic shift can be influenced by the base composition of the nucleic acid, with different spectral changes observed for binding to AT-rich versus GC-rich regions.

ConditionAbsorption Maximum (λmax)Spectral ShiftEffect
Free this compound in water~342 nm--
This compound bound to dsDNA~358 nmBathochromic (Red Shift)Hypochromism

Analysis of Isosbestic Points and Binding Equilibria

Spectrophotometric titrations are frequently employed to study the binding equilibrium between this compound and nucleic acids. The presence of one or more isosbestic points, which are wavelengths where the molar absorptivity of the free and bound forms of the molecule are equal, can provide valuable information about the binding process.

In studies conducted in ethanol (B145695)/water mixtures, the titration of this compound with DNA has shown a clear isosbestic point at approximately 365 nm. researchgate.net The observation of a well-defined isosbestic point is often indicative of a simple two-state equilibrium, involving a free and a single bound species. However, in purely aqueous solutions, the isosbestic point may be less distinct or absent, suggesting a more complex binding mechanism that could involve multiple binding modes or conformational changes. researchgate.net The analysis of these binding equilibria allows for the determination of binding constants, which quantify the affinity of this compound for different nucleic acid sequences. nih.govacs.org

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy is a particularly sensitive technique for studying the interaction of this compound with nucleic acids, owing to the significant changes in its fluorescence properties upon binding.

Mechanism of Fluorescence Enhancement upon Nucleic Acid Binding

One of the most striking features of this compound is the substantial enhancement of its fluorescence quantum yield upon binding to nucleic acids. scispace.comnih.govnih.gov This increase can be as much as 20-fold when the molecule binds to the minor groove of AT-rich regions of dsDNA. aatbio.comthermofisher.com The mechanism behind this fluorescence enhancement is multifactorial. The binding event restricts the torsional freedom of the this compound molecule, which in its free state can undergo non-radiative decay through rotational and vibrational relaxation. scispace.com By rigidly holding the molecule within the DNA minor groove, these non-radiative pathways are suppressed, leading to a higher probability of de-excitation through fluorescence emission. Furthermore, the hydrophobic environment of the DNA minor groove shields the bound molecule from the quenching effects of the aqueous solvent. scispace.comescholarship.org

Spectroscopic Signatures: Excitation and Emission Maxima

The fluorescence of this compound is characterized by its blue emission. In its free form in solution, the excitation maximum is typically observed around 359 nm, with an emission maximum at approximately 457 nm. aatbio.com Upon binding to dsDNA, there is a slight bathochromic shift in the excitation maximum to around 358-360 nm and a more pronounced hypsochromic (blue) shift in the emission maximum to about 461 nm. nih.govkit.edu The precise positions of the excitation and emission maxima can vary depending on the specific nucleic acid sequence and the local environment. researchgate.net

ConditionExcitation Maximum (λex)Emission Maximum (λem)
Free this compound~359 nm~457 nm
This compound bound to dsDNA~358-360 nm~461 nm
This compound bound to AT-rich DNA~360 nm~452-468 nm

Fluorescence Lifetime Measurements and Multi-exponential Decay Analysis

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of this compound. The fluorescence decay of this molecule is often complex and cannot be described by a single exponential decay, indicating the presence of multiple excited-state populations or decay pathways. escholarship.orgnih.gov

In aqueous solution at neutral pH, the fluorescence decay of free this compound is best fitted to a double-exponential model, with lifetime components of approximately 2.8 ns and 0.2 ns. escholarship.orgnih.gov The shorter lifetime component is associated with a species that is more exposed to the aqueous solvent. scispace.com

Upon binding to nucleic acids, the fluorescence decay characteristics of this compound change significantly. When bound to homogeneous AT polymers, the decay can be described by a single exponential with a longer lifetime of around 4 ns. escholarship.org This is consistent with a single, well-defined binding mode that shields the molecule from solvent quenching. In contrast, when interacting with native DNA, which has a heterogeneous sequence, or at low phosphate-to-dye ratios, the fluorescence decay is more complex and requires a multi-exponential model or a continuous distribution of lifetimes for an adequate fit. nih.govescholarship.org This microheterogeneity in the decay kinetics reflects the existence of multiple binding sites with slightly different local environments. nih.gov For instance, a double exponential decay has been observed for this compound when bound to condensed chromatin in human chromosomes. ucl.ac.uk

ConditionDecay ModelLifetime Component(s) (τ)
Free this compound in solutionDouble Exponential~2.8 ns and ~0.2 ns
Bound to AT polymersSingle Exponential~4 ns
Bound to native DNAMulti-exponential/DistributionComplex decay
Bound to condensed chromatinDouble ExponentialVariable short and long components

Environmental Sensitivity of Fluorophore (e.g., Solvent Polarity, pH)

The fluorescence properties of this compound and its derivatives are highly sensitive to the surrounding environment, particularly solvent polarity and pH. This sensitivity allows the compound to be used as a probe to characterize the microenvironment of its binding sites.

The fluorescence quantum yield of indole derivatives can also be significantly influenced by the solvent. For example, the quantum yield of Neutral Red, another fluorescent probe, increases initially with the addition of water to dioxane and then decreases in pure water. nih.gov Similarly, the fluorescence of DAPI is enhanced when bound to DNA, with a more significant enhancement in A-T rich regions compared to G-C rich regions, reflecting the different microenvironments of these binding sites. nih.gov

The pH of the solution also plays a critical role in the fluorescence of this compound. The protonation state of the amidino groups and the indole nitrogen can alter the electronic distribution within the molecule, thereby affecting its absorption and emission properties. Studies on DAPI have shown that its fluorescence decay characteristics, which are composed of two exponential components, are maintained over a wide pH range from 3 to 9. scispace.com However, at very low pH (pH 1), the shorter lifetime component dominates, while at a high pH (pH 12), only the longer lifetime component is detectable, indicating a change in the protonation state of the molecule. scispace.com

The following table summarizes the effect of solvent polarity on the fluorescence emission of a related diamidino-indole compound, DAPI.

Effect of Solvent on DAPI Fluorescence

SolventAbsorption Maximum (nm)Emission Maximum (nm)
Water342461
Methanol349-
Ethanol353-
Butanol356-
Dimethylsulfoxide (DMSO)353464

Probing Quenching Mechanisms of Fluorescence

Fluorescence quenching, the decrease in fluorescence intensity, of this compound complexes can occur through various mechanisms, providing insights into the interactions between the fluorophore and its quencher. The primary quenching mechanisms include dynamic quenching, static quenching, and photoinduced electron transfer (PET).

Dynamic quenching results from collisional encounters between the excited-state fluorophore and the quencher. This process is diffusion-controlled, and the quenching efficiency is dependent on the concentration of the quencher and the bimolecular quenching rate constant. nih.gov

Static quenching occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. nih.gov The formation of this complex reduces the population of fluorophores that can be excited, leading to a decrease in fluorescence intensity. The binding constant for this complex formation can be determined from the quenching data. nih.gov

Photoinduced Electron Transfer (PET) is another significant quenching mechanism, particularly with quenchers that are good electron donors or acceptors. researchgate.net The indole moiety of this compound can act as an electron donor. Upon photoexcitation, an electron can be transferred from the indole to a nearby acceptor molecule, or from a donor to the excited indole, leading to a non-radiative decay to the ground state and thus, fluorescence quenching. researchgate.net Tryptophan, which contains an indole ring, is known to be an effective quencher for many organic dyes through PET. nih.govresearchgate.net The fluorescence of DAPI, for example, is partially quenched when bound to DNA where thymidine (B127349) has been replaced by bromodeoxyuridine (BrdU), which can be attributed to PET. nih.gov

Studies on the quenching of tryptophan fluorescence by dinitrophenols have elucidated both static and dynamic quenching mechanisms. mdpi.comnih.govresearchgate.net The Stern-Volmer constant (KSV) for dynamic quenching and the association constant (V) for static quenching can be determined experimentally to quantify the extent of each process. researchgate.net

The table below presents the Stern-Volmer constants for the quenching of tryptophan fluorescence by various dinitrophenol compounds, illustrating the different quenching efficiencies.

Stern-Volmer Constants for Tryptophan Fluorescence Quenching

QuencherDynamic Quenching Constant (KSV) (M⁻¹)Static Quenching Constant (V) (M⁻¹)
2,4-DNP1.6 x 10⁴1.2 x 10⁴
2,6-DNP0.8 x 10⁴0.4 x 10⁴
DNOC0.3 x 10⁴2.5 x 10⁴
2,4-DNA1.2 x 10⁴0.8 x 10⁴

Chiroptical Spectroscopy: Circular Dichroism (CD) and Linear Dichroism (LD)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Linear Dichroism (LD), are powerful tools for investigating the structural aspects of this compound complexes, particularly with chiral macromolecules like DNA.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. An achiral molecule like this compound does not exhibit a CD signal on its own. However, when it binds to a chiral molecule such as DNA, an induced CD (ICD) spectrum is observed in the absorption region of the diamidino-indole. chalmers.se This ICD signal is highly sensitive to the geometry of the binding and the conformation of the DNA in the complex. chalmers.se For instance, the binding of DAPI to the minor groove of AT-rich DNA sequences induces a characteristic CD spectrum. chalmers.se The observation of different types of CD spectra for DAPI-DNA complexes indicates the presence of multiple binding modes. chalmers.senih.gov When bound to [poly(dG-dC)]2, DAPI shows a weak positive CD, whereas its complex with [poly(dI-dC)]2 exhibits a strong positive CD, suggesting different binding geometries in the major versus the minor groove. chalmers.se

Linear Dichroism (LD) provides information about the orientation of molecules within an ordered system. By orienting the this compound-DNA complexes, for example in a flow gradient, the LD spectrum can reveal the orientation of the diamidino-indole's transition dipole moments relative to the DNA helix axis. chalmers.senih.gov Studies on DAPI have shown that in its complex with AT-rich DNA, the long axis of the molecule is oriented at an angle of approximately 45 degrees to the helix axis, consistent with minor groove binding. chalmers.se In contrast, when bound to [poly(dG-dC)]2, DAPI displays a negative and wavelength-dependent reduced linear dichroism (LDr), which has been interpreted as major-groove binding. chalmers.se

Together, CD and LD provide detailed structural information on the binding mode, orientation, and conformational changes in both the this compound ligand and the macromolecular host upon complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the high-resolution structural elucidation of this compound complexes in solution. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are particularly valuable for determining the three-dimensional structure of these complexes.

NMR studies on the complex of DAPI with the DNA duplex [d(GCGATCGC)]2 have shown that the drug binds selectively in the minor groove of the A:T-rich region. nih.gov The observation of intermolecular NOEs between the protons of the diamidino-indole and the protons of the DNA provides direct evidence for the binding site and the specific orientation of the ligand within the groove. nih.gov For example, NOEs between the aromatic protons of DAPI and the H4' protons of the deoxyribose sugars can precisely locate the drug in the minor groove. nih.gov

The following table summarizes key structural information obtained from NMR studies of a DAPI-DNA complex.

NMR-Derived Structural Information for DAPI-[d(GCGATCGC)]2 Complex

Structural FeatureNMR ObservationInterpretation
Binding SiteIntermolecular NOEs between DAPI protons and DNA minor groove protonsSelective binding in the minor groove at the A:T base pairs
Ligand OrientationSpecific NOE contacts (e.g., DAPI aromatic protons to deoxyribose H4' protons)Nearly isohelical orientation with the indole NH group pointing towards the DNA axis
DNA ConformationIntranucleotide NOEs and coupling constants consistent with B-DNABinding does not significantly alter the B-type conformation of the DNA
Binding DynamicsConservation of 2-fold symmetry in NMR signalsFast exchange between two equivalent binding sites on the palindromic DNA sequence

Advanced Luminescence Techniques: Phosphorescence and Optically Detected Magnetic Resonance (ODMR)

Beyond fluorescence, advanced luminescence techniques such as phosphorescence and Optically Detected Magnetic Resonance (ODMR) provide deeper insights into the excited triplet state of this compound and its complexes. nih.gov These techniques are particularly useful for studying the electronic structure and environment of the molecule in its long-lived triplet state.

Phosphorescence is the emission of light from the triplet excited state to the singlet ground state. The phosphorescence spectrum and lifetime are sensitive to the molecular environment and the nature of the binding interaction. For DAPI, binding to different DNA sequences leads to distinct changes in its phosphorescence spectrum. nih.govacs.org Intercalation of DAPI into a [d(CGACGTCG)]2 oligonucleotide results in a redshift of the phosphorescence, while binding to the minor groove of [d(GGCCAATTGG)]2 causes a blueshift. nih.govacs.org The phosphorescence lifetimes of these complexes are also affected by the binding mode. nih.gov

Optically Detected Magnetic Resonance (ODMR) is a double resonance technique that combines optical spectroscopy with electron spin resonance. nih.gov By monitoring the phosphorescence intensity while applying microwaves, ODMR allows for the determination of the zero-field splitting (zfs) parameters (D and E) of the triplet state. nih.gov These parameters are sensitive to the electronic distribution and geometry of the molecule in its triplet state. Binding of DAPI to DNA results in a small decrease in the zfs parameters. nih.gov The E/D ratio, which reflects the electronic symmetry, is also altered upon complexation. acs.org

These advanced techniques provide a detailed picture of the triplet state properties of this compound complexes, complementing the information obtained from fluorescence studies of the singlet excited state.

The table below shows the effect of different binding modes on the phosphorescence and zero-field splitting parameters of DAPI.

Phosphorescence and ODMR Data for DAPI and its Complexes

Compound/ComplexPhosphorescence Emission MaximumZero-Field Splitting (D) (cm⁻¹)Zero-Field Splitting (E) (cm⁻¹)
DAPI (free)-0.1080.024
DAPI-[d(CGACGTCG)]2 (intercalated)RedshiftedSlightly decreased-
DAPI-[d(GGCCAATTGG)]2 (minor groove bound)BlueshiftedSlightly decreased-
DAPI-phosphate complexLargest redshiftLargest decrease-

Energy Transfer Methodologies: Förster Resonance Energy Transfer (FRET) for Binding Site Localization

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that can be used to measure distances on the nanometer scale and to localize the binding sites of this compound on macromolecules. nih.govnih.gov FRET is a non-radiative energy transfer process from an excited donor fluorophore to a nearby acceptor molecule through dipole-dipole coupling. nih.govmdpi.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler". nih.govnih.gov

In the context of this compound complexes, the diamidino-indole can serve as either the FRET donor or acceptor, depending on its spectral properties and the choice of the FRET partner. For FRET to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com

By strategically placing a FRET donor and acceptor at specific locations on a macromolecule and in the this compound ligand, the distance between these points can be determined from the measured FRET efficiency. This information can then be used to map the binding site and orientation of the ligand. For example, a study has demonstrated the use of DAPI as a FRET donor with silver nanoclusters as acceptors to probe interactions across a lipid bilayer. researchgate.net The efficiency of energy transfer was found to be dependent on the location of the DAPI molecule, either on the surface or within the core of a liposome. researchgate.net

The key parameters in a FRET experiment are the Förster distance (R₀), which is the distance at which the energy transfer efficiency is 50%, and the measured FRET efficiency (E). nih.gov From these values, the distance (r) between the donor and acceptor can be calculated using the following equation:

E = R₀⁶ / (R₀⁶ + r⁶)

This methodology provides a dynamic and non-invasive way to study the spatial relationships within this compound complexes in solution.

Mechanistic Foundations of 2,6 Diamidino Indole As a Biochemical Tool

Principles of DNA-Specific Fluorescence Probing

The fundamental principle behind DAPI's function as a DNA probe lies in its specific binding mechanism and the resulting fluorescence enhancement. DAPI binds preferentially to the minor groove of double-stranded DNA (dsDNA), with a notable affinity for adenine-thymine (A-T) rich sequences. nih.govoup.comsigmaaldrich.com The binding is non-intercalative; the molecule fits snugly into the narrower groove of the DNA helix. scispace.comias.ac.in While DAPI in solution has a low quantum yield, its fluorescence increases approximately 20-fold upon binding to dsDNA. fishersci.fisigmaaldrich.comthermofisher.comsigmaaldrich.com This significant enhancement is due to the shielding of the dye molecule from the aqueous environment by the DNA structure, which stabilizes its excited state. scispace.com The intensity of this fluorescence is directly proportional to the amount of DNA present, a characteristic that is exploited for quantitative measurements. wikipedia.orgnih.gov

Table 1: Physicochemical Properties of DAPI
PropertyValueReference
Chemical Name4',6-diamidino-2-phenylindole wikipedia.orgfishersci.fi
Molecular FormulaC₁₆H₁₅N₅ · 2HCl fishersci.ficaymanchem.comsigmaaldrich.com
Molecular Weight350.25 g/mol fishersci.ficaymanchem.comsigmaaldrich.com
Excitation Maximum (Bound to dsDNA)~358-360 nm fishersci.ficaymanchem.comchemicalbook.com
Emission Maximum (Bound to dsDNA)~460-461 nm fishersci.ficaymanchem.comchemicalbook.com

DAPI is extensively used for visualizing cell nuclei and chromosomes due to its DNA specificity and bright fluorescence. nih.govthermofisher.com As it can pass through an intact cell membrane, it can be used to stain both live and fixed cells, although it is more commonly used for fixed-cell staining where it is readily permeable. wikipedia.orgfishersci.fithermofisher.com In fluorescence microscopy, DAPI serves as a classic nuclear counterstain. fishersci.fi Its blue emission spectrum provides a stark contrast to green and red fluorophores, such as those used in immunofluorescence to label specific proteins, allowing for the simultaneous visualization of the nucleus and other cellular components. thermofisher.com This makes it possible to determine the subcellular localization of proteins relative to the nucleus. The dye's strong binding to the condensed DNA in metaphase chromosomes also allows for clear visualization of chromosome structure. nih.govnih.gov

The stoichiometric binding of DAPI to DNA ensures that the fluorescence emitted by a stained nucleus is directly proportional to its DNA content. nih.gov This principle allows for the quantitative assessment of nuclear DNA. nih.govtandfonline.com Using techniques like fluorescence microspectrophotometry, researchers can measure the fluorescence intensity of individual nuclei to determine their ploidy or position in the cell cycle. nih.gov This method is sensitive enough to quantify the DNA in genomes as small as those of individual bacteriophage particles. nih.gov The quantitation is generally unaffected by the condensation state of the DNA, whether in interphase nuclei or condensed mitotic chromosomes. nih.gov This quantitative feature is the foundation for its use in flow cytometry for cell cycle analysis. fishersci.fi

DAPI's preferential binding to A-T rich regions of DNA enables its use in chromosome banding. nih.govdergipark.org.tr When applied to metaphase chromosomes, DAPI produces a distinct banding pattern that is reproducible and chromosome-specific. nih.gov A-T rich regions, such as those found in the heterochromatin of human chromosomes 1, 9, 16, and the Y chromosome, fluoresce brightly, creating a pattern analogous to Q-banding. nih.gov This DAPI banding technique is a valuable tool in cytogenetics for identifying individual chromosomes and detecting structural abnormalities. nih.govnih.gov New methods combine DAPI staining with advanced image analysis, such as deconvolution and three-dimensional reconstruction, to generate clear, G-band-like patterns without harsh chemical treatments, preserving the natural chromatin structure. nih.govnih.gov This allows for more precise gene mapping when combined with techniques like fluorescence in situ hybridization (FISH). nih.gov

Methodological Integration in Flow Cytometry for Cellular Analysis

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. numberanalytics.com DAPI is a cornerstone reagent in flow cytometry for DNA analysis. nih.gov Cells are first permeabilized and then stained with DAPI, which quantitatively binds to their DNA. wikipedia.orgflowcytometry-embl.de As each cell passes through the cytometer's laser, the bound DAPI fluoresces, and the intensity of the emitted light is measured. numberanalytics.com This fluorescence intensity directly correlates with the DNA content of each individual cell, allowing for high-throughput analysis of large cell populations. thermofisher.comwikipedia.org

A primary application of DAPI in flow cytometry is cell cycle analysis. sigmaaldrich.comexpertcytometry.com The cell cycle is divided into distinct phases—G1 (Gap 1), S (Synthesis), and G2/M (Gap 2/Mitosis)—each characterized by a specific amount of DNA. numberanalytics.com

Table 2: DNA Content During the Cell Cycle
Cell Cycle PhaseDNA ContentDescription
G0/G12CCells are in a resting or growth phase before DNA replication begins.
SBetween 2C and 4CCells are actively replicating their DNA.
G2/M4CCells have completed DNA replication and are preparing for or are in mitosis.

By staining a cell population with DAPI and analyzing it via flow cytometry, a frequency histogram of DNA content can be generated. wikipedia.orgnih.gov This histogram typically shows two distinct peaks representing the G0/G1 and G2/M populations, with the S-phase cells distributed between them. expertcytometry.com Analyzing the distribution of cells across these peaks allows for the robust determination of the percentage of cells in each phase of the cell cycle. numberanalytics.comflowcytometry-embl.de

Utility in Molecular Biology Research Techniques

DAPI's strong and specific interaction with DNA makes it a cornerstone for several molecular biology techniques. It preferentially binds to the minor groove of double-stranded DNA, with a particular affinity for adenine-thymine (A-T) rich regions. patsnap.comnih.gov This binding event leads to a roughly 20-fold increase in its fluorescence, emitting a characteristic blue light under UV excitation. fishersci.fi

DNA footprinting is a technique used to identify the specific binding sites of proteins, such as transcription factors, on a DNA molecule. wikipedia.orgslideshare.net The principle behind this method is that a DNA-bound protein protects the DNA from cleavage by nucleases or chemical agents. slideshare.netinflibnet.ac.in DAPI's interaction with DNA can be utilized in footprinting studies. Investigations have shown that at low concentrations, DAPI's footprinting results are similar to another minor groove binder, distamycin. nih.gov However, at higher concentrations, DAPI can block enzymatic cleavage by DNase I in GC-rich regions, a behavior not observed with distamycin. nih.gov This suggests that DAPI can have different binding modes depending on the DNA sequence, acting as a minor groove binder in A-T rich sequences and potentially as an intercalator in regions lacking consecutive A-T pairs. nih.gov

In the context of probe hybridization, such as in Fluorescence In Situ Hybridization (FISH), DAPI is widely used as a nuclear counterstain. nih.govkarger.comoup.com After a fluorescently labeled probe has been hybridized to its target sequence on a chromosome, DAPI is applied to stain the entire nucleus. karger.comoup.com This provides a clear visualization of the nucleus and chromosomes, allowing for the precise localization of the hybridization signal from the specific probe. karger.com Its reliable and bright blue fluorescence provides excellent contrast to the often green or red signals from the hybridization probes. oup.com

Mycoplasma contamination is a persistent and significant problem in cell cultures, as these small bacteria can alter cellular metabolism and growth. nih.govnih.gov DAPI staining is a rapid, simple, and widely used method for detecting such contamination. patsnap.comassaygenie.comdkfz.de The rationale is straightforward: since DAPI stains DNA, it will illuminate the nuclei of the cultured cells. upenn.edu If mycoplasma are present, their DNA will also be stained, appearing as distinct fluorescent foci in the cytoplasm or in the intercellular spaces, separate from the host cell nucleus. upenn.edu

While direct DAPI staining is a valuable first-line detection method, its sensitivity can be lower than molecular methods like PCR, especially for low-level infections. patsnap.com To enhance detection, an indirect method is often employed where the test cell culture supernatant is used to inoculate a reporter cell line that is known to support mycoplasma growth. nih.gov After a few days of incubation, these reporter cells are stained with DAPI, amplifying the signal if mycoplasma were present in the original culture. nih.gov

Method Principle Advantages Limitations
Direct DAPI Staining DAPI binds to mycoplasma DNA, revealing extranuclear fluorescent spots. upenn.eduRapid, simple, and provides direct visual evidence. patsnap.comassaygenie.comLess sensitive for low-level contamination; can be difficult to distinguish from background fluorescence. patsnap.com
Indirect DAPI Staining Mycoplasma from the sample are amplified in a reporter cell line before DAPI staining. nih.govMore sensitive than direct staining.Slower, as it requires an incubation period.

Restriction endonucleases are enzymes that cleave DNA at specific recognition sequences. sigmaaldrich.compromega.com The activity of these enzymes can be modulated by molecules that bind to or near their recognition sites. Minor groove binders, like DAPI, can inhibit the cleavage activity of restriction endonucleases, particularly those with A-T rich recognition sites. sci-hub.se

Studies have shown that sequence-specific minor groove binders can inhibit the cleavage activity of restriction enzymes like EcoRI and SspI, which have four and six A-T base pairs in their recognition sites, respectively. sci-hub.se In contrast, the activity of enzymes like SalI and BamHI, with fewer A-T sequences in their recognition sites, is largely unaffected. sci-hub.se This inhibition is thought to occur because the binding of the small molecule in the minor groove prevents the restriction enzyme from properly docking onto its recognition sequence. sci-hub.se The ability of DAPI and related compounds to inhibit restriction enzyme activity is therefore dependent on the A-T content within and near the enzyme's cleavage site. sci-hub.se

Interaction with Non-Nucleic Acid Biomolecules

While DAPI is most famous for its interaction with DNA, research has shown that it can also bind to other biomolecules, including proteins. This has opened up avenues for its use as a probe in a broader range of biochemical studies.

Tubulin: DAPI has been identified as a fluorescent probe for tubulin, the protein subunit of microtubules. nih.gov It binds to a specific site on both dimeric tubulin and tubulin assembled into microtubules, with a higher affinity for the latter. nih.gov This binding results in a significant enhancement of DAPI's fluorescence, allowing for the real-time monitoring of microtubule assembly in vitro. nih.govresearchgate.net The DAPI binding site on tubulin is distinct from those of other microtubule-targeting agents like colchicine, vinblastine, and taxol, and it does not significantly interfere with the polymerization process. nih.govresearchgate.net

Proteases: DAPI has also been shown to interact with proteases, such as pepsin. nih.gov Spectroscopic studies have revealed that DAPI binding to pepsin leads to a considerable increase in its fluorescence. nih.gov Two types of interactions have been proposed: a specific binding involving both hydrophobic and electrostatic forces, and a non-specific interaction with surface negative charges on the protein. nih.gov The involvement of the active site in this interaction is suggested by the observation that DAPI can act as a competitive inhibitor. nih.gov Other indole (B1671886) derivatives have also been investigated for their potential as protease inhibitors. benchchem.commdpi.com

Biomolecule Binding Characteristics Reported Findings
Tubulin Binds to a unique site, with higher affinity for polymerized microtubules (KD(app) ≈ 6 µM) than for tubulin dimers (KD(app) ≈ 43 µM) at 37°C. nih.govFluorescence enhancement upon binding allows for monitoring of microtubule assembly. nih.gov The binding site is different from that of colchicine, vinblastine, or taxol. nih.govresearchgate.net
Pepsin Exhibits both specific (hydrophobic and electrostatic) and non-specific (electrostatic) binding. nih.govActs as a competitive inhibitor, suggesting interaction at or near the active site. nih.gov

Competitive binding assays are a valuable tool for characterizing the binding of a ligand to its target and for determining if different compounds bind to the same site. perceptive.comoncodesign-services.comnanotempertech.com In the context of DAPI, such studies have been crucial for understanding its interactions with both nucleic acids and proteins.

For instance, competitive binding studies with DNA have helped to elucidate the sequence-dependent binding modes of DAPI. By comparing its footprinting patterns with those of other minor groove binders like distamycin and berenil, researchers have confirmed DAPI's preference for A-T rich sequences. nih.govnih.gov Furthermore, experiments using DNA with modified bases have definitively shown that the presence or absence of the purine (B94841) 2-amino group is a critical determinant for DAPI's sequence recognition. nih.gov

High-Throughput Screening and Automated Image Analysis Methodologies

The integration of 2,6-Diamidino-indole, commonly known as DAPI, into high-throughput screening (HTS) and high-content screening (HCS) platforms has revolutionized the automated analysis of cellular processes. nih.govbmglabtech.com HTS allows for the rapid, automated testing of vast numbers of chemical or biological compounds against a specific biological target. bmglabtech.com DAPI's utility in these systems stems from its properties as a fluorescent nuclear stain, enabling the quantification and analysis of cell populations on a massive scale. thermofisher.comnih.gov These methodologies leverage robotics, automated microscopy, and sophisticated image analysis software to extract quantitative data from thousands of samples, accelerating drug discovery and fundamental biological research. bmglabtech.comox.ac.uksygnaturediscovery.com

The fundamental workflow in HTS involves several key stages: sample preparation, where cells are cultured and treated in multi-well plates (e.g., 96-well or 384-well); robotic handling for compound addition and staining; automated image acquisition; and data processing and analysis. bmglabtech.comsygnaturediscovery.com DAPI is typically introduced after cells are fixed and permeabilized, allowing it to enter and stain the nuclei. nih.gov Its strong fluorescence upon binding to the A-T rich regions of DNA makes it an ideal counterstain for identifying and segmenting individual nuclei, a critical first step for most automated image analysis pipelines. thermofisher.comnih.gov

Detailed Research Findings

DAPI-based HTS assays are employed across various research domains. In drug discovery, these assays are used to screen for compounds that affect cell proliferation, viability, and cell cycle progression. For instance, a high-content assay was developed to characterize antiproliferative monoclonal antibodies by using DAPI to measure DNA content, which helps identify antibody-induced cell cycle arrest. nih.gov In a screen for anti-malarial compounds, DAPI was used to stain the DNA of the Plasmodium falciparum parasite, allowing researchers to monitor parasite growth inhibition in a 384-well format. nih.gov This assay demonstrated good stability and performance, with Z'-factor values—a statistical measure of assay quality—typically between 0.5 and 0.6. nih.gov

Another significant application is in cell cycle analysis. miltenyibiotec.com By quantifying the integrated fluorescence intensity of DAPI within each nucleus, researchers can generate DNA content histograms for a cell population. nih.gov This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. revvity.com Such assays have been used in large-scale siRNA screens to identify kinases involved in cell cycle regulation by measuring changes in DAPI and BrdU incorporation. nih.gov

The following table summarizes parameters from a validated high-throughput imaging assay for anti-malarial compound screening.

ParameterValueDescriptionCitation
Assay Format 384-well plateMiniaturized format for screening large compound libraries. nih.gov
Target Organism Plasmodium falciparumThe parasite responsible for malaria. nih.gov
Detection Method Fluorescence MicroscopyImaging of DAPI-stained parasite DNA. nih.gov
Primary Stain DAPI (4′,6-diamidino-2-phenylindole)Used to monitor changes in parasite number via DNA staining. nih.gov
Imaging System PerkinElmer Opera High Throughput Confocal Imaging SystemAutomated confocal microscope for image acquisition. nih.gov
Analysis Software AcapellaUsed for spot detection algorithm to analyze fluorescent images. nih.gov
Z'-Factor 0.5 - 0.6Indicates a robust and high-quality assay suitable for HTS. nih.gov
Signal-to-Noise Ratio 12Represents the separation between the signal and background noise. nih.gov

Automated Image Analysis Methodologies

Following image acquisition in an HTS/HCS experiment, automated image analysis is employed to extract meaningful quantitative data. ox.ac.uknih.gov This process is essential for handling the large datasets generated and ensuring objective, reproducible results. nih.gov The general pipeline consists of several computational steps, often performed by specialized software such as CellProfiler, Harmony, or Acapella. nih.govox.ac.uknih.gov

The first step is typically image segmentation , where individual cells or nuclei are identified and separated from the background and each other. tandfonline.com For DAPI-stained images, algorithms detect the bright, fluorescent nuclei. nih.gov This process creates a "mask" for each nucleus, defining its boundaries. nih.gov To ensure accuracy, segmentation algorithms must be robust enough to handle variations in cell density and prevent the misidentification of overlapping cells. researchgate.net

Once nuclei are segmented, the next step is feature extraction . nih.gov The software measures a variety of parameters for each identified object (nucleus). Common features extracted from DAPI images include:

Intensity Features : Integrated and mean fluorescence intensity, which correlate with DNA content. nih.govnih.gov

Morphological Features : Area, perimeter, shape, length, and width, which can indicate changes in nuclear morphology associated with cellular events like apoptosis. nih.govnih.gov

Positional Features : The location of each nucleus within the well. nih.gov

This multi-parametric data allows for a detailed characterization of cellular phenotypes. For example, in viability assays, DAPI can be combined with other dyes to distinguish between healthy, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. nih.gov Automated systems can then classify and count cells in each category across thousands of different experimental conditions. nih.gov

The table below outlines a typical workflow for automated image analysis in DAPI-based screening.

StepDescriptionKey Parameters/MetricsRelevant SoftwareCitation
1. Image Acquisition Automated microscopy captures images from multi-well plates.Magnification, exposure time, focus, number of fields per well.Microscope control software (e.g., associated with Operetta or Celigo systems). ox.ac.ukrevvity.comnih.gov
2. Image Pre-processing Correction for background noise, uneven illumination, and other artifacts.Background subtraction, flat-field correction.ImageJ, CellProfiler, Harmony. nih.govtandfonline.com
3. Segmentation Identification and delineation of individual nuclei based on DAPI fluorescence.Intensity thresholds, object size and shape constraints, watershed algorithms for separating touching nuclei.CellProfiler, Acapella, Harmony, Nucl.Eye. ox.ac.uknih.govnih.govtandfonline.com
4. Feature Extraction Measurement of various properties for each segmented nucleus.Integrated/mean intensity, area, perimeter, circularity, texture.Acapella, CellProfiler, Visilog. nih.govnih.gov
5. Cell Classification & Data Analysis Gating and classification of cells into subpopulations based on extracted features (e.g., cell cycle phase, viability).Histograms of DNA content, scatter plots, statistical analysis (e.g., Z'-factor).Genedata Screener, custom algorithms. nih.govsygnaturediscovery.comnih.gov

This systematic approach enables the robust and efficient analysis of complex biological responses, making DAPI a cornerstone of modern high-throughput cellular screening. nih.gov

Synthetic Chemistry and Structure Function Relationships of Diamidino Indole Derivatives

Synthetic Routes for 2,6-Diamidino-indole and its Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process, beginning with the construction of a suitably functionalized indole (B1671886) core, followed by the introduction of the amidine functionalities. A common and effective strategy commences with the synthesis of a 2,6-dicyanoindole precursor.

One established method for creating the core structure is through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. For instance, a synthetic route can start from a protected 5- or 6-cyanoindole, which undergoes lithiation and subsequent reaction with trimethyltin (B158744) chloride to form an organotin derivative. This intermediate can then be coupled with a bromoaryl or heteroaryl nitrile using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield a dicyano-biaryl-indole scaffold. researchgate.netresearcher.life

An alternative approach involves the synthesis of 2,6-dicyanoanilines which can then be used to form the indole ring. researchgate.net A general pathway to dicyanoindoles can also be achieved through the regiospecific C-2 lithiation of a protected 3-cyanoindole, followed by quenching with a cyanating agent. tandfonline.com

Once the dicyanoindole precursor is obtained, the crucial step is the conversion of the nitrile groups (-CN) into amidine groups (-C(NH)NH2). A widely used method for this transformation is the Pinner reaction. This involves treating the dinitrile with an alcohol (like ethanol) in the presence of hydrogen chloride gas to form an imidate ester hydrochloride. This intermediate is then reacted with ammonia (B1221849) in a solution of ethanol (B145695) to yield the final diamidine product. Another effective method involves the use of lithium bis(trimethylsilyl)amide (LiN(TMS)2) to react with the nitriles, followed by desilylation with ethanolic HCl to produce the amidines. researchgate.netresearcher.life

A representative synthetic scheme is outlined below:

Step 1: Synthesis of the Dicyano-Indole Core (via Stille Coupling)

Protection of a cyanoindole (e.g., 6-cyanoindole) with a suitable protecting group like tert-butoxycarbonyl (Boc). nih.gov

Lithiation of the protected indole at the C-2 position using a strong base like lithium diisopropylamide (LDA). nih.gov

Reaction with trimethyltin chloride to form the C-2 stannane (B1208499) derivative. nih.gov

Stille coupling of the stannane with an appropriate aryl or heteroaryl halide (e.g., a brominated phenylnitrile) in the presence of a palladium catalyst to form the dinitrile compound. researchgate.net

Step 2: Conversion to the Diamidino-Indole

Reaction of the dinitrile with lithium bis(trimethylsilyl)amide. researcher.life

Treatment with ethanolic hydrogen chloride to yield the final this compound derivative. researcher.life

Rational Design of Modified Diamidino-indole Compounds for Enhanced Properties

The inherent ability of diamidino-indoles to bind to the minor groove of DNA has spurred extensive research into modifying their structure to fine-tune their binding affinity, sequence specificity, and spectroscopic characteristics.

Systematic Investigation of Structural Modifications on DNA Binding Specificity

The parent compound, 4',6-diamidino-2-phenylindole (DAPI), a close analog of this compound, exhibits a strong preference for binding to A-T rich regions of the DNA minor groove. nationalmaglab.orgnih.gov This binding is driven by a combination of electrostatic interactions between the cationic amidine groups and the phosphate (B84403) backbone of DNA, van der Waals forces, and hydrogen bonding between the ligand and the floor of the minor groove. nih.gov

Rational design strategies have focused on altering various parts of the diamidino-indole scaffold to modulate these interactions. Key areas of modification include the central indole core, the nature and position of the aromatic/heterocyclic substituents, and the amidine groups themselves.

Table 1: Impact of Structural Modifications on DNA Binding Properties of Diamidino-indole Analogs

ModificationEffect on DNA BindingKey FindingsReferences
Replacement of Phenyl with Heterocycles Modulates binding affinity and specificityReplacing the phenyl ring with heterocycles like furan (B31954), thiophene (B33073), or pyridine (B92270) can alter the shape and hydrogen bonding potential of the molecule. For example, replacing a furan with a thiophene can sometimes reduce binding strength. pku.edu.cn
Substitution on the Indole Ring Can enhance or decrease binding affinityIntroduction of substituents on the indole ring, such as a bromine atom at the C3 position, can influence steric and electronic properties, potentially altering binding affinity and fluorescence. benchchem.com
Alteration of the Central Heterocycle Significant impact on binding affinitySwitching from a benzimidazole (B57391) core to an indole core has been shown to increase the overall binding affinity for DNA minor grooves. tandfonline.com
Modification of Amidine Groups Affects binding mode and affinityAnalogs with modified amidine groups, such as imidazoline (B1206853) or tetrahydropyrimidine (B8763341) rings, can exhibit both minor groove binding and intercalation, depending on the DNA sequence. nih.gov
Introduction of G-C Recognition Moieties Shifts specificity from A-T to mixed sequencesIncorporating hydrogen bond acceptors, such as a nitrogen atom in a pyridine ring, can enable recognition of G-C base pairs within an A-T rich sequence. A direct hydrogen bond between the indole N-H and an acceptor atom in the minor groove is crucial for this recognition. pku.edu.cn

Research has demonstrated that subtle changes in the molecular architecture can lead to significant shifts in DNA binding preference. For instance, while DAPI and its close analogs are strong A-T specific minor groove binders, certain modifications can induce intercalation at G-C sites. nih.gov Furthermore, some derivatives have been engineered to bind as cooperative dimers to specific DNA sequences, such as those containing -TTAA- sites, which is a departure from the typical monomeric binding mode. tandfonline.com These findings underscore the power of rational design in creating diamidino-indole derivatives with tailored DNA recognition properties.

Engineering Derivatives with Tailored Spectroscopic Characteristics

A key feature of this compound and its analogs is their intrinsic fluorescence, which is often significantly enhanced upon binding to DNA. nationalmaglab.orgnih.gov This property makes them valuable as fluorescent probes for visualizing DNA in various applications, including cell staining and flow cytometry. nih.gov The engineering of these molecules for specific spectroscopic outcomes is a major area of research.

The fluorescence of these compounds is highly sensitive to their local environment. When unbound in an aqueous solution, the fluorescence quantum yield is typically low. Upon binding to the minor groove of DNA, the molecule is shielded from the solvent, leading to a substantial increase in fluorescence intensity. scispace.com The extent of this enhancement and the precise emission wavelength can be modulated by both the structure of the diamidino-indole derivative and the sequence of the DNA to which it binds.

Table 2: Spectroscopic Properties of this compound Analogs and their DNA Complexes

Compound/ComplexExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key ObservationsReferences
DAPI (in buffer) ~342~454LowFluorescence is quenched in aqueous solution. benchchem.comscispace.com
DAPI + A-T rich DNA ~358~461High (~20x increase)Significant fluorescence enhancement upon binding to the minor groove of A-T rich DNA. benchchem.comacs.org
DAPI + G-C rich DNA -~500Lower than with A-T DNAEmission is red-shifted and less enhanced, consistent with a different binding mode (intercalation). nih.gov
DAPI Analog 5i 370493Moderately increased vs. DAPISubstitutions on the core structure can tune the emission wavelength and quantum yield. nih.gov
DAPI Analog 5k 358488Comparable to DAPIDemonstrates that modifications can be made without significantly altering the core fluorescence properties. nih.gov

The decay of fluorescence in these molecules is also complex and can be influenced by factors such as pH and DNA binding. For DAPI, the fluorescence decay is often described by a double exponential, indicating the presence of at least two excited-state species. scispace.com The relative contributions of these components change upon binding to DNA, with the longer lifetime component being stabilized in the protected environment of the minor groove. scispace.com

By systematically altering the chemical structure of the diamidino-indole, researchers can create a palette of fluorescent probes with a range of excitation and emission profiles, as well as varying sensitivities to their DNA binding partners. This allows for the development of tailored molecules for specific applications in molecular biology and diagnostics.

Q & A

Q. What are the best practices for reconciling conflicting data between in vitro binding assays and in vivo efficacy studies for this compound?

  • Methodological Answer : Assess compound bioavailability (e.g., plasma protein binding, metabolic stability) via pharmacokinetic studies. Use fluorescent probes (e.g., confocal microscopy) to verify target engagement in vivo. If discrepancies remain, evaluate tissue penetration and off-target effects using knockout models or RNA interference. Apply Bland-Altman analysis to quantify bias between in vitro and in vivo datasets .

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